

Technical Guide: Sensory Characteristics & Application of 2-Ethoxy-6-methylpyrazine

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Compound of Interest

Compound Name: 2-Ethoxy-6-methylpyrazine

CAS No.: 53163-97-6

Cat. No.: B1596393

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Executive Summary

2-Ethoxy-6-methylpyrazine (FEMA 3569) is a potent alkyl-alkoxy-pyrazine derivative characterized by a distinctive nutty, roasted, and coffee-like olfactory profile.^[1] Unlike its methoxy-substituted analogs—which are renowned for "green" or "vegetative" (bell pepper) notes—the ethoxy substitution shifts the sensory perception toward warmer, roasted tonalities.^[1] This molecule serves as a critical high-impact aroma chemical in the formulation of roasted flavor profiles (coffee, nut, bread) and plays a functional role in pharmaceutical palatability by masking bitter active pharmaceutical ingredients (APIs).^[1]

Chemical Identity & Physicochemical Basis

To understand the sensory behavior of **2-Ethoxy-6-methylpyrazine**, one must first analyze its structural determinants.^[1] The molecule features a pyrazine heterocyclic core substituted at the 2-position with an ethoxy group and at the 6-position with a methyl group.^{[1][2]}

Nomenclature and Identification

Property	Detail
IUPAC Name	2-Ethoxy-6-methylpyrazine
Common Synonyms	2-Methyl-6-ethoxypyrazine; FEMA 3569
CAS Number	53163-97-6 (Pure isomer) / 65504-94-1 (Isomer mixture)
FEMA Number	3569
Molecular Formula	C ₇ H ₁₀ N ₂ O
Molecular Weight	138.17 g/mol

Physicochemical Drivers of Perception

The sensory impact is governed by the molecule's volatility and lipophilicity.[1]

- Lipophilicity (LogP): Estimated at ~1.8–2.[1]2. This moderate lipophilicity allows for rapid release from aqueous matrices (saliva) while maintaining sufficient affinity for lipid-based delivery systems, extending the "linger" of the roasted note.[1]
- Volatility: With a boiling point of ~191°C, it functions as a middle note in flavor hierarchies, bridging the gap between highly volatile top notes (e.g., simple aldehydes) and heavy base notes.[1]

Sensory Profile Analysis

The sensory characteristics of pyrazines are strictly governed by Structure-Odor Activity Relationships (SOAR).[1]

Olfactory Descriptors[1][4][5][6][7]

- Primary Note: Roasted nut (hazelnut/walnut character).
- Secondary Nuances: Coffee-like, toasted bread, metallic (at high concentrations).[1]
- Differentiation: The Ethoxy group is the critical differentiator.[1] While 2-Methoxy-3-isobutylpyrazine provides a sharp "green/bell pepper" note (detection threshold ~0.002 ppb),

the Ethoxy substitution sterically hinders the receptor interaction slightly, shifting the perception from "vegetative" to "roasted/nutty" and increasing the detection threshold.

Detection Thresholds (Comparative)

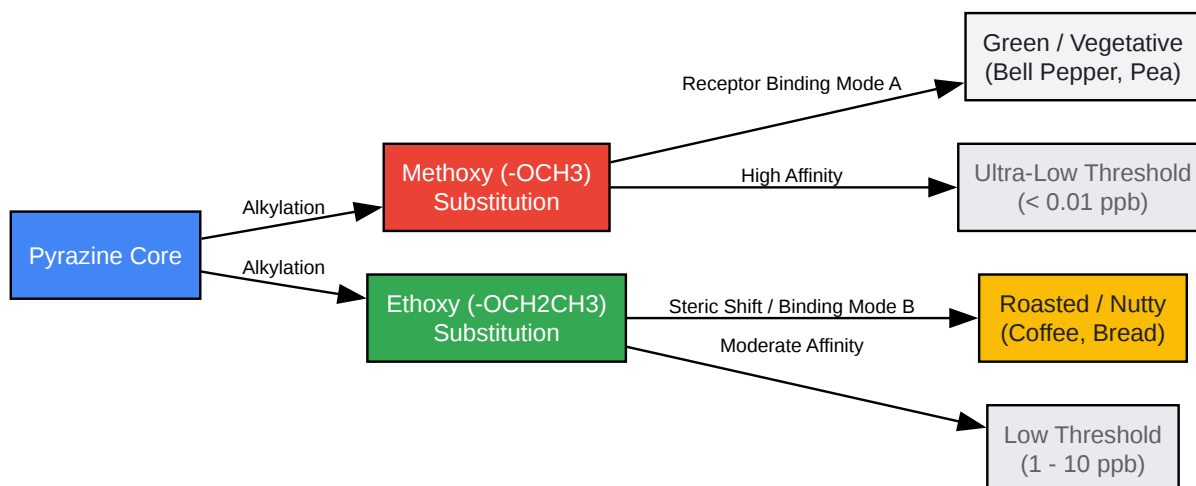
Precise thresholds depend on the matrix. The following data compares **2-Ethoxy-6-methylpyrazine** against key analogs to establish its potency range.

Compound	Substituents	Odor Quality	Threshold (Water)
2-Ethoxy-6-methylpyrazine	Ethoxy, Methyl	Nutty, Roasted	~1–10 ppb (Est.)
2-Methoxy-3-methylpyrazine	Methoxy, Methyl	Roasted Peanut	3 ppb
2-Ethyl-3-methoxypyrazine	Methoxy, Ethyl	Earthy, Raw Potato	0.4 ppb
2-Isobutyl-3-methoxypyrazine	Methoxy, Isobutyl	Bell Pepper (Green)	0.002 ppb

Note: The ethoxy substitution generally results in a slightly higher threshold (lower potency) than the methoxy equivalent but provides a more desirable "warm" character for roasted applications.^[1]

Mechanism of Action (SOAR)

The following diagram illustrates the Structure-Odor Activity Relationship (SOAR) for alkyl-alkoxypyrazines, demonstrating how functional group substitution alters sensory perception.



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Figure 1: Structure-Odor Activity Relationship (SOAR) distinguishing the sensory shift between Methoxy and Ethoxy pyrazines.[1]

Experimental Protocol: GC-O Characterization

To validate the sensory contribution of **2-Ethoxy-6-methylpyrazine** in a formulation or natural extract, Gas Chromatography-Olfactometry (GC-O) using Aroma Extract Dilution Analysis (AEDA) is the gold standard.[1]

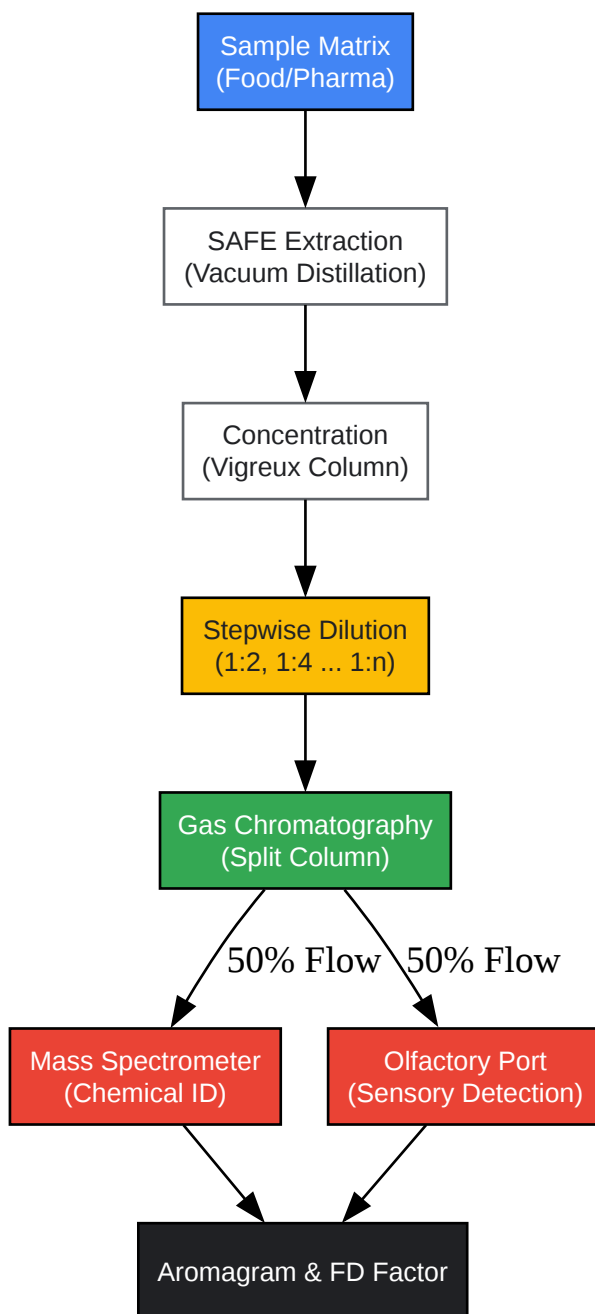
Rationale

Standard GC-MS detectors (FID/MS) often lack the sensitivity to detect pyrazines at their odor thresholds.[1] The human nose is orders of magnitude more sensitive.[1] AEDA allows us to determine the Flavor Dilution (FD) Factor, a relative measure of potency.[1]

Step-by-Step Methodology

- Extraction:
 - Isolate volatiles using SAFE (Solvent Assisted Flavor Evaporation) to prevent thermal degradation of the pyrazine.[1]
 - Solvent: Dichloromethane or Diethyl ether (high purity).[1]

- Concentration:
 - Concentrate the extract to a precise volume (e.g., 100 μ L) using a Vigreux column.[1]
- Dilution Series:
 - Prepare a stepwise dilution series (1:2, 1:4, 1:8... 1:1024) of the extract.[1]
- GC-O Analysis:
 - Inject each dilution into a GC equipped with an olfactory port (sniffer port).[1]
 - Panelist Task: Record the retention time and odor description for any detected peak.
 - Endpoint: The highest dilution at which the "nutty/roasted" note is still detectable is the FD Factor.[1][3]
- Validation:
 - Confirm identity via retention index (RI) on polar (DB-Wax) and non-polar (DB-5) columns and mass spectral comparison.[1]



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Figure 2: GC-O Workflow for isolating and characterizing high-potency trace odorants.

Applications in Drug Development

While primarily a flavorant, **2-Ethoxy-6-methylpyrazine** has specific utility in pharmaceutical development.^{[1][4]}

Bitter Masking Strategy

Many APIs (e.g., alkaloids, antibiotics) possess inherent bitterness due to amine groups.[1]

- Mechanism: The "roasted/nutty" profile of pyrazines operates via cognitive masking.[1] The brain associates roasted aromas with complex, often slightly bitter food matrices (coffee, dark chocolate).[1] By introducing **2-Ethoxy-6-methylpyrazine**, the formulation "contextualizes" the API's bitterness as part of a palatable flavor profile (e.g., a mocha or hazelnut suspension) rather than a chemical defect.[1]
- Dosage: Effective at extremely low levels (ppm range), minimizing toxicological burden.[1]

Stability Considerations

- pH Stability: Pyrazines are generally stable in neutral to slightly alkaline pH.[1] In highly acidic formulations (pH < 3), protonation of the ring nitrogens may occur, reducing volatility and altering the sensory profile.[1]
- Excipient Interaction: Compatible with lipid-based excipients (MCT oil) which can act as a reservoir to control headspace release.[1]

Safety & Regulatory Status

- FEMA GRAS: FEMA 3569.[1][5][6] Approved for use as a flavoring agent.[1][5][4]
- JECFA: Evaluated and deemed safe at current levels of intake (JECFA No. 794).[1]
- EU Regulation: Listed in the EU Register of Flavoring Substances (FL-no: 14.019).[1]

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